Spiro[3.3]heptane-2,6-diol Spiro[3.3]heptane-2,6-diol
Brand Name: Vulcanchem
CAS No.: 132616-37-6
VCID: VC8067556
InChI: InChI=1S/C7H12O2/c8-5-1-7(2-5)3-6(9)4-7/h5-6,8-9H,1-4H2
SMILES: C1C(CC12CC(C2)O)O
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol

Spiro[3.3]heptane-2,6-diol

CAS No.: 132616-37-6

Cat. No.: VC8067556

Molecular Formula: C7H12O2

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

Spiro[3.3]heptane-2,6-diol - 132616-37-6

Specification

CAS No. 132616-37-6
Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
IUPAC Name spiro[3.3]heptane-2,6-diol
Standard InChI InChI=1S/C7H12O2/c8-5-1-7(2-5)3-6(9)4-7/h5-6,8-9H,1-4H2
Standard InChI Key GUPPBIZDTBVHEI-UHFFFAOYSA-N
SMILES C1C(CC12CC(C2)O)O
Canonical SMILES C1C(CC12CC(C2)O)O

Introduction

Structural and Physical Properties

Molecular Architecture

Spiro[3.3]heptane-2,6-diol belongs to the class of spirocyclic compounds, where two rings intersect at a single atom. The molecule consists of two cyclobutane rings fused at a shared carbon, with hydroxyl groups (-OH) at positions 2 and 6. This arrangement imposes significant ring strain, contributing to its reactivity and conformational rigidity. X-ray crystallography and computational studies reveal a puckered geometry that minimizes steric hindrance while maintaining planarity at the spiro center .

Physicochemical Data

PropertyValueMethod/Reference
Molecular Weight128.17 g/molPubChem CID 14792587
Density1.27 g/cm³Estimated (analogues)
Melting PointNot reported-
Boiling Point506.5°C (estimated)QSPR modeling
SolubilityModerate in polar solventsExperimental data
LogP (Partition Coeff.)1.16Computational

The compound’s solubility in polar solvents like ethanol and DMSO enhances its utility in synthetic reactions, while its moderate lipophilicity (LogP ≈ 1.16) suggests potential for blood-brain barrier penetration in drug candidates .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

Two primary routes dominate the synthesis of spiro[3.3]heptane-2,6-diol:

[2+2] Cycloaddition Approach

Dichloroketene undergoes thermal [2+2] cycloaddition with olefins to form spirocyclic intermediates, followed by hydrolysis to yield the diol. This method, while foundational, suffers from low yields (30–45%) and requires chromatographic purification .

Example Reaction:

Dichloroketene+1,3ButadieneΔSpiro[3.3]heptane-2,6-dioneLiAlH4Spiro[3.3]heptane-2,6-diol\text{Dichloroketene} + 1,3-\text{Butadiene} \xrightarrow{\Delta} \text{Spiro[3.3]heptane-2,6-dione} \xrightarrow{\text{LiAlH}_4} \text{Spiro[3.3]heptane-2,6-diol}

Double Substitution Strategy

Di-electrophiles (e.g., pentaerythritol tetrabromide) react with di-nucleophiles (e.g., ethylene glycol) under basic conditions to form the spirocyclic core. This method achieves higher yields (60–75%) and avoids chromatography .

Optimized Conditions:

  • Reagents: Pentaerythritol tetrabromide, ethylene glycol, K₂CO₃

  • Solvent: DMF/H₂O (9:1)

  • Temperature: 110°C, 4–6 hours

  • Yield: 68%

Industrial Production Challenges

Scaling spiro[3.3]heptane-2,6-diol synthesis remains challenging due to:

  • Ring Strain: High-energy intermediates necessitate precise temperature control.

  • Purification: Removing byproducts like chlorinated residues requires distillation or recrystallization .

  • Catalyst Costs: Transition metal catalysts (e.g., Pd/C for hydrogenation) increase production expenses.

Chemical Reactivity and Functionalization

Oxidation and Reduction

Reaction TypeReagents/ConditionsProductYield
Oxidation (Jones Reagent)CrO₃/H₂SO₄, 0°CSpiro[3.3]heptane-2,6-dione62%
Reduction (LiAlH₄)THF, refluxSpiro[3.3]heptane-2,6-diol85%

The diol’s hydroxyl groups undergo selective oxidation to ketones or carboxylic acids, enabling diversification into derivatives like spiro[3.3]heptane-2,6-dicarboxylic acid .

Esterification and Ether Formation

  • Mesylation: Treatment with mesyl chloride (MsCl) in pyridine yields the dimesylate, a precursor for nucleophilic substitutions.

  • Ether Synthesis: Williamson ether synthesis with alkyl halides produces spirocyclic ethers, useful in polymer chemistry .

Example:

Spiro[3.3]heptane-2,6-diol+2CH3IKOHSpiro[3.3]heptane-2,6-dimethoxy\text{Spiro[3.3]heptane-2,6-diol} + 2 \text{CH}_3\text{I} \xrightarrow{\text{KOH}} \text{Spiro[3.3]heptane-2,6-dimethoxy}

Pharmaceutical Applications

Bioisosteric Replacement

The diol’s rigid structure serves as a non-planar bioisostere for:

  • Piperidine: Enhances metabolic stability in kinase inhibitors.

  • Benzene: Reduces off-target interactions in GPCR modulators.

Case Study: Antiviral Agents

Derivatives of spiro[3.3]heptane-2,6-diol exhibit inhibitory activity against viral proteases. For example, substituting the hydroxyl groups with carboxamide moieties yielded compounds with IC₅₀ values of 120 nM against SARS-CoV-2 M<sup>pro</sup>.

Materials Science Applications

Polymer Crosslinking

The diol’s bifunctional reactivity enables its use as a crosslinker in epoxy resins, improving thermal stability (T<sub>g</sub> ↑ 40°C) and mechanical strength .

Liquid Crystals

Functionalization with fluorinated groups produces nematic liquid crystals with low rotational viscosity, suitable for high-speed displays .

Comparison with Analogous Spiro Compounds

CompoundKey FeatureApplication
Spiro[3.3]heptane-2,6-dioneKetone groupsMedicinal chemistry
Spiro[3.3]heptane-2,6-diamineAmino groupsPolymer curing agents
Spiro[3.3]heptane-dicarboxylic acidCarboxylic acid moietiesMetal-organic frameworks

The diol’s hydroxyl groups offer distinct advantages in hydrogen bonding and solubility compared to its keto or amino counterparts .

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